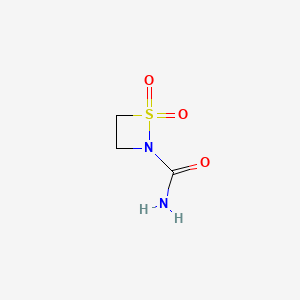
(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane is a deuterium-labeled compound used in various scientific research applications. The presence of deuterium atoms makes it particularly useful in studies involving metabolic pathways, reaction mechanisms, and environmental pollutant standards.
Wissenschaftliche Forschungsanwendungen
®-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane is used in various scientific research fields:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy.
Biology: The compound is used to study metabolic pathways and enzyme kinetics.
Medicine: It is used in drug development and pharmacokinetic studies.
Industry: The compound is used as a standard for environmental pollutant detection.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate phenol and chloroalkane derivatives.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable base such as potassium carbonate.
Deuterium Labeling: Deuterium atoms are introduced through the use of deuterated reagents or solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure the correct isotopic labeling and purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products
The major products formed depend on the type of reaction. For example:
Substitution: Products include phenol derivatives.
Oxidation: Products include carboxylic acids.
Reduction: Products include alkanes.
Wirkmechanismus
The mechanism of action of ®-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane involves its interaction with specific molecular targets. The deuterium atoms provide a unique signature that allows researchers to track the compound’s behavior in biological systems. The pathways involved include:
Metabolic Pathways: The compound is metabolized by enzymes, and its deuterium label helps in tracking these processes.
Reaction Mechanisms: The compound’s behavior in chemical reactions provides insights into reaction mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane
- ®-3-Bromo-1-phenyl-1-(2-methylphenoxy-d7)propane
Uniqueness
®-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane is unique due to its specific isotopic labeling and the presence of a chloro group, which makes it particularly useful in substitution reactions and as a reference standard in NMR spectroscopy.
Eigenschaften
IUPAC Name |
1-[(1R)-3-chloro-1-phenylpropoxy]-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO/c1-13-7-5-6-10-15(13)18-16(11-12-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3/t16-/m1/s1/i1D3,5D,6D,7D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDWIPMYVBCJJX-NUZBOFKISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(CCCl)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])O[C@H](CCCl)C2=CC=CC=C2)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Bicyclo[4.1.0]hepta-2,4-diene-2-carboxamide](/img/structure/B564204.png)




